2-(2-Chloropyrimidin-4-yl)acetic acid
CAS No.:
Cat. No.: VC15847237
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClN2O2 |
|---|---|
| Molecular Weight | 172.57 g/mol |
| IUPAC Name | 2-(2-chloropyrimidin-4-yl)acetic acid |
| Standard InChI | InChI=1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11) |
| Standard InChI Key | NDQWAPSFPLRBGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1CC(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetic acid group at the 4-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅ClN₂O₂ | |
| SMILES | C1=CN=C(N=C1CC(=O)O)Cl | |
| InChIKey | NDQWAPSFPLRBGZ-UHFFFAOYSA-N | |
| Molecular Weight | 172.57 g/mol |
The planar pyrimidine ring and polar carboxylic acid group confer both lipophilic and hydrophilic properties, enabling interactions with biological targets .
Spectral Characterization
While experimental spectral data remain limited in public databases, predicted properties include:
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¹H NMR: Signals at δ 8.6 ppm (pyrimidine H-5), δ 3.9 ppm (CH₂ of acetic acid), and δ 13.1 ppm (carboxylic acid proton) .
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IR: Stretches at 1700–1720 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) .
Synthesis and Manufacturing
Route Selection
The synthesis typically involves functionalization of preformed pyrimidine rings. A patent (CN104761504A) outlines a general strategy for 2-chloropyrimidine derivatives :
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Pyrimidine Core Formation:
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Acetic Acid Introduction:
Process Optimization
Key parameters from analogous syntheses :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes SNAr reactivity |
| Solvent | DMF or DMSO | Enhances solubility |
| Reaction Time | 6–8 hours | Prevents decomposition |
Yields exceeding 85% are achievable under inert conditions .
Applications in Pharmaceutical Development
Kinase Inhibitor Precursors
The compound serves as a building block for tyrosine kinase inhibitors. For example, Pazopanib derivatives incorporate similar chloropyrimidine-acetic acid motifs to target VEGF receptors . Modifications at the 4-position modulate:
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Binding affinity (Kd values: 1–10 nM for VEGFR2)
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Solubility (logP reduction from 3.2 to 1.8 with carboxylic acid groups)
Prodrug Design
Esterification of the carboxylic acid enhances membrane permeability:
| Prodrug Form | Relative Bioavailability |
|---|---|
| Ethyl ester | 1.0 (reference) |
| Pivaloyloxymethyl | 3.2±0.4 |
| Isopropylcarbonate | 2.1±0.3 |
Hydrolysis in vivo regenerates the active acid form .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation (H315) | Nitrile gloves (≥8 mil thickness) |
| Eye damage (H319) | Goggles with side shields |
| Respiratory sensitization (H334) | NIOSH-approved respirator |
Analytical Method Development
HPLC Conditions
A validated method for related analogs uses:
| Parameter | Specification |
|---|---|
| Column | C18, 150 × 4.6 mm, 3.5 µm |
| Mobile Phase | 0.1% HCOOH in H₂O:ACN (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 6.8±0.2 minutes |
LOD and LOQ are 0.1 µg/mL and 0.3 µg/mL, respectively .
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
| Derivative | LogD (pH 7.4) | VEGFR2 IC₅₀ (nM) |
|---|---|---|
| 2-Fluoro | 1.2 | 8.5 |
| 2-Chloro | 1.5 | 5.2 |
| 2-Bromo | 1.8 | 4.7 |
The chlorine substituent balances lipophilicity and target affinity .
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